molecular formula C14H14N4OS2 B11256990 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B11256990
M. Wt: 318.4 g/mol
InChI Key: CMWIKAVLFDCILG-UHFFFAOYSA-N
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Description

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a unique combination of thiophene, triazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include hydrazine, thiourea, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazole ring can produce dihydrotriazole derivatives .

Mechanism of Action

The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}CYCLOPROPANECARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H14N4OS2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H14N4OS2/c19-13(9-3-4-9)15-6-5-10-8-21-14-16-12(17-18(10)14)11-2-1-7-20-11/h1-2,7-9H,3-6H2,(H,15,19)

InChI Key

CMWIKAVLFDCILG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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